2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with a unique structure that combines an anthryl group, a hydrazino group, and an iodo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the anthryl-methylidene intermediate, followed by the introduction of the hydrazino group. The final step involves the coupling of the iodo-methylphenyl group with the oxoacetamide moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the hydrazino group, leading to different derivatives.
Substitution: The iodo group can be substituted with other functional groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The anthryl group may intercalate with DNA, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-BROMO-2-METHYLPHENYL)-2-OXOACETAMIDE
- 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-IODO-2-METHYLPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodo group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to its bromo and chloro analogs.
Properties
Molecular Formula |
C24H18IN3O2 |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)oxamide |
InChI |
InChI=1S/C24H18IN3O2/c1-15-12-18(25)10-11-22(15)27-23(29)24(30)28-26-14-21-19-8-4-2-6-16(19)13-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
BDMAOJZLSWFJQU-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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